CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Description
Cyclobutyl[4-(2-pyridyl)piperazino]methanone is a synthetic organic compound featuring a piperazine ring substituted with a 2-pyridyl group at the 4-position, connected via a methanone linker to a cyclobutyl moiety. This structure combines aromatic (2-pyridyl) and aliphatic (cyclobutyl) components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
cyclobutyl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-4-3-5-12)17-10-8-16(9-11-17)13-6-1-2-7-15-13/h1-2,6-7,12H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFBMVDEFFTWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related analogs, focusing on heterocyclic cores, substituents, and key properties.
Key Structural Differences:
- Heterocyclic Core: Target Compound: 6-membered piperazine ring (1,4-diazacyclohexane). Analog (): 7-membered diazepane ring (1,4-diazacycloheptane).
- Substituents: Target Compound: 2-Pyridyl group (aromatic, π-π stacking capability, basic nitrogen). Analog (): Isopropyl group (aliphatic, hydrophobic).
- Methanone Linkage: Both compounds share a methanone group, but its position varies: Target Compound: Methanone bridges cyclobutyl and piperazino groups. Analog (): Methanone connects piperidine and diazepane. Impact: Linker positioning affects overall molecular geometry and dipole moments, influencing solubility and target engagement.
Data Table: Comparative Analysis
Research Findings and Implications
Physicochemical Properties:
- The target compound’s 2-pyridyl group likely increases water solubility compared to the isopropyl-substituted analog, though its cyclobutyl moiety may counteract this by enhancing lipophilicity.
- The piperazine core’s rigidity could improve binding specificity to flat, planar receptor sites (e.g., 5-HT₁A), while diazepane’s flexibility might favor deeper hydrophobic pockets.
Pharmacological Potential:
- Target Compound : The 2-pyridyl group’s basic nitrogen (pKa ~6.5) may enhance blood-brain barrier penetration compared to purely aliphatic analogs. This feature is critical for CNS-targeting drugs.
- Analog () : The isopropyl group’s hydrophobicity suggests utility in peripheral tissues or as a prodrug candidate with modified absorption profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
